Cas no 1214382-51-0 (2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl)

2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl Chemical and Physical Properties
Names and Identifiers
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- 2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl
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- Inchi: 1S/C14H9ClF4/c15-8-12-11(9-4-6-10(16)7-5-9)2-1-3-13(12)14(17,18)19/h1-7H,8H2
- InChI Key: FBFRLLKOLODTFE-UHFFFAOYSA-N
- SMILES: ClCC1C(C(F)(F)F)=CC=CC=1C1C=CC(=CC=1)F
Computed Properties
- Exact Mass: 288.033
- Monoisotopic Mass: 288.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 0
2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011002207-250mg |
2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl |
1214382-51-0 | 97% | 250mg |
$499.20 | 2023-09-04 | |
Alichem | A011002207-1g |
2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl |
1214382-51-0 | 97% | 1g |
$1519.80 | 2023-09-04 | |
Alichem | A011002207-500mg |
2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl |
1214382-51-0 | 97% | 500mg |
$847.60 | 2023-09-04 |
2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl Related Literature
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Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
Additional information on 2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl
Recent Advances in the Application of 2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl (CAS: 1214382-51-0) in Chemical Biology and Pharmaceutical Research
The compound 2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl (CAS: 1214382-51-0) has recently emerged as a key intermediate in pharmaceutical synthesis and chemical biology research. This halogenated biphenyl derivative has attracted significant attention due to its unique structural features, including the chloromethyl group at the 2-position and the trifluoromethyl group at the 3-position, which make it a versatile building block for drug discovery and development.
Recent studies have demonstrated the utility of this compound in the synthesis of novel kinase inhibitors, particularly targeting tyrosine kinase receptors involved in cancer progression. The presence of both fluorine and trifluoromethyl groups enhances the metabolic stability and bioavailability of resulting drug candidates, while the reactive chloromethyl group allows for further functionalization through nucleophilic substitution reactions.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1214382-51-0 as a key intermediate in the development of selective FGFR (fibroblast growth factor receptor) inhibitors. The compound's structural features enabled the researchers to optimize binding affinity while maintaining favorable pharmacokinetic properties. The resulting inhibitors showed promising activity against FGFR-driven cancers in preclinical models.
Another significant application was reported in a recent ACS Medicinal Chemistry Letters publication, where 2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl served as a scaffold for developing novel antiviral agents. The researchers exploited the compound's ability to undergo palladium-catalyzed cross-coupling reactions to create diverse libraries of potential SARS-CoV-2 main protease inhibitors.
The synthetic accessibility of 1214382-51-0 has also been improved through recent methodological advances. A 2024 Organic Process Research & Development paper described an optimized, scalable synthesis route that reduces byproduct formation and improves overall yield. This development is particularly important for potential industrial-scale applications in pharmaceutical manufacturing.
From a chemical biology perspective, derivatives of this compound have shown utility as fluorescent probes for studying protein-protein interactions. The fluorinated aromatic system provides an excellent platform for developing environment-sensitive fluorophores, while the chloromethyl group allows for site-specific conjugation to biomolecules.
Ongoing research continues to explore the potential of 2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl in various therapeutic areas. Current investigations include its use in developing targeted protein degraders (PROTACs) and covalent inhibitors, leveraging both its structural features and synthetic versatility. The compound's unique combination of properties positions it as a valuable tool in modern drug discovery efforts.
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